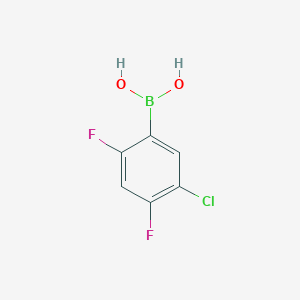

(5-Chloro-2,4-difluorophenyl)boronic acid

説明

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, materials science, and pharmaceutical development. nih.gov Their prominence stems from a combination of desirable characteristics: they are generally stable, exhibit low toxicity, and are available in a vast commercial array. nih.govnih.gov These organoboron compounds are exceptionally versatile, serving as key building blocks for constructing complex molecules. nih.govnih.gov

The most notable application of arylboronic acids is in transition-metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling. rsc.orgwikipedia.org This reaction provides a powerful and efficient method for forming carbon-carbon (C-C) bonds by coupling an organoboron species with an organohalide. wikipedia.orgyoutube.com Beyond C-C bond formation, arylboronic acids are instrumental in creating carbon-heteroatom bonds (e.g., C-O, C-N), further expanding their synthetic utility. nih.govrsc.org Recent advancements have also highlighted their role as precursors to aryl radicals, opening new reaction pathways beyond traditional organometallic mechanisms. rsc.org This adaptability makes them indispensable tools for chemists aiming to synthesize complex structures like polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Unique Contributions of Halogenated Arylboronic Acids, Including (5-Chloro-2,4-difluorophenyl)boronic Acid, to Organic Synthesis

The introduction of halogen atoms (F, Cl, Br, I) onto the aryl ring of a boronic acid imparts unique chemical properties that are highly valued in synthesis. Halogenated arylboronic acids serve a dual purpose: the halogen atoms act as important functional handles for subsequent transformations, while also modulating the electronic properties of the molecule. This electronic influence can affect the reactivity of the boronic acid group in coupling reactions. acs.org

Fluorine, in particular, has a special role in medicinal chemistry. researchgate.net Its small size and high electronegativity can significantly alter a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netomicsonline.org The presence of chlorine and fluorine atoms, as seen in this compound, provides multiple strategic advantages. The difluoro-substitution pattern can enhance biological activity, while the chloro-substituent offers an additional, distinct reaction site for further diversification, for instance, in sequential cross-coupling reactions.

Specific Research Focus on this compound within the Context of Fluorinated Arylboronic Acid Chemistry

This compound is a specific example of a polyhalogenated arylboronic acid that has garnered attention as a valuable building block. Its structure combines the influential electronic effects of two fluorine atoms with the synthetic handle of a chlorine atom. This trifunctional scaffold is particularly useful in the synthesis of complex, highly substituted aromatic compounds that are often targets in pharmaceutical and materials science research. The study of this compound contributes to the broader understanding of how multiple, different halogen substituents on a boronic acid can be leveraged to achieve specific synthetic outcomes, particularly in the creation of novel fluorinated molecules. omicsonline.org

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 911645-24-4 bldpharm.com |

| Molecular Formula | C₆H₄BClF₂O₂ crysdotllc.com |

| Molecular Weight | 192.36 g/mol crysdotllc.com |

| Appearance | White to beige-yellowish powder |

| Storage | 2-8°C crysdotllc.com |

Comparative Data of Difluorophenylboronic Acid Isomers

To understand the influence of substituent placement, the properties of this compound can be compared with related, non-chlorinated difluorophenylboronic acid isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 2,4-Difluorophenylboronic acid | 144025-03-6 sigmaaldrich.com | C₆H₅BF₂O₂ | 157.91 g/mol sigmaaldrich.com | 247-250 sigmaaldrich.com |

| 2,6-Difluorophenylboronic acid | 162101-25-9 sigmaaldrich.com | C₆H₅BF₂O₂ | 157.91 g/mol sigmaaldrich.com | 147-149 sigmaaldrich.com |

| 3,5-Difluorophenylboronic acid | 156545-07-2 chemicalbook.com | C₆H₅BF₂O₂ | 157.91 g/mol | 265-270 |

Research Applications and Findings

Halogenated arylboronic acids like this compound are primarily utilized as reactants in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a key application, where the boronic acid moiety is coupled with various aryl or heteroaryl halides or triflates to form biaryl structures. wikipedia.orgresearchgate.net

Research has demonstrated the utility of variously substituted arylboronic acids in these couplings. The reaction tolerates a range of functional groups, including ethers, amines, and the halides present on the boronic acid itself. acs.org For example, fluorinated arylboronic acids have been successfully used in base-free aerobic Pd-catalyzed three-component alkene arylboration reactions, showcasing their versatility in forming complex alkyl boronic esters from simple precursors. acs.org The presence of multiple halogens on the phenyl ring of this compound allows for selective and sequential cross-coupling strategies, a powerful tool in combinatorial chemistry and targeted synthesis.

| Research Area | Key Finding |

| Suzuki-Miyaura Coupling | Halogenated arylboronic acids are effective coupling partners with aryl halides for synthesizing complex biaryl compounds. researchgate.net |

| Medicinal Chemistry Synthesis | Fluorinated boronic acids are crucial building blocks for introducing fluorine into drug candidates to enhance pharmacokinetic properties. omicsonline.orgnih.gov |

| Alkene Functionalization | Fluorinated arylboronic acids can participate in advanced reactions like three-component alkene arylboration. acs.org |

特性

IUPAC Name |

(5-chloro-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZHJPAWXWRHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396160 | |

| Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911645-24-4 | |

| Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Chloro 2,4 Difluorophenyl Boronic Acid

General Reactivity Profiles of Fluorinated Arylboronic Acids and Influence of Halogenation Patterns

Fluorinated arylboronic acids are key reagents in synthetic chemistry, prized for their ability to introduce fluorinated aryl motifs into molecules, a common strategy in drug development. The presence and pattern of halogen substituents, such as fluorine and chlorine, on the aromatic ring profoundly influence the electronic properties and, consequently, the reactivity of the boronic acid.

Halogens, being electronegative, act as electron-withdrawing groups (EWGs) through an inductive effect (-I). This effect is particularly pronounced with fluorine. The presence of multiple halogen substituents, as in (5-Chloro-2,4-difluorophenyl)boronic acid, renders the aromatic ring highly electron-deficient. This electronic characteristic has several consequences for reactivity:

Enhanced Electrophilicity of Boron: The electron-withdrawing nature of the halogens increases the Lewis acidity of the boron atom.

Reactivity in Cross-Coupling: In Suzuki-Miyaura coupling reactions, the transmetalation step is often rate-limiting. The electronic nature of the aryl group affects this step. While electron-donating groups (EDGs) on the arylboronic acid can sometimes facilitate the reaction, electron-withdrawing groups are also well-tolerated and can be essential for synthesizing specific biaryl compounds. acs.org For instance, the Rh-catalyzed arylation of fluorinated ketones proceeds efficiently with various arylboronic acids. rsc.org

Ipso-Substitution Reactions: Arylboronic acids can undergo ipso-substitution, where the boronic acid moiety is replaced by another group. In the case of halogenated arylboronic acids, this can include further halogenation (halodeboronation) or fluorination. organic-chemistry.orgacs.orgnih.gov Studies on the fluorination of arylboronic acids using reagents like acetyl hypofluorite (B1221730) show that the reaction outcome is heavily dependent on the electronic substituents. organic-chemistry.orgacs.org For arylboronic acids with EWGs at the meta position, ipso-substitution is generally favored, yielding the corresponding aryl fluoride (B91410). organic-chemistry.orgacs.org Given the substitution pattern of this compound, it is predisposed to this type of transformation.

The specific pattern of halogenation is critical. Ortho-substituents can introduce steric hindrance, which may affect the approach of reagents to the boron center. In this compound, the fluorine at position 2 is ortho to the boronic acid group, which can influence its reactivity in complexation and catalysis.

Protodeboronation Pathways and Stability under Varying Conditions for Halogenated Arylboronic Acids

A significant and often undesirable side reaction for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process leads to the loss of the valuable boronic acid and the formation of a simple arene, reducing the efficiency of desired coupling reactions. nih.gov The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions. wikipedia.org

For halogenated arylboronic acids, particularly those that are highly electron-deficient, protodeboronation can be a major challenge. The stability of these compounds is often compromised, especially under the basic aqueous conditions frequently used in cross-coupling reactions. nih.gov Research has shown that the decomposition of arylboronic acids is often linked to protodeboronation. ed.ac.uk

pH-Dependence and Boron Speciation Effects on Protodeboronation

The rate of protodeboronation is strongly dependent on the pH of the reaction medium. This is because the pH dictates the speciation of the boronic acid in aqueous solutions. wikipedia.orgnih.govacs.org An arylboronic acid, ArB(OH)₂, exists in equilibrium with its corresponding anionic boronate form, ArB(OH)₃⁻.

Acid-Catalyzed Pathway: Under strongly acidic conditions, protodeboronation can be catalyzed by acid. wikipedia.org

Base-Catalyzed Pathway: Under basic conditions, the equilibrium shifts towards the formation of the tetrahedral boronate species. This boronate is often the key intermediate in base-mediated protodeboronation. wikipedia.orgnih.gov

Neutral pH: Many simple arylboronic acids are most stable at neutral pH, where both acid- and base-catalyzed pathways are minimized. wikipedia.org However, some heteroaromatic boronic acids can form zwitterionic species that are highly reactive towards protodeboronation at neutral pH. wikipedia.orgacs.org

Influence of Electronic and Steric Substituent Effects on Reactivity

The electronic and steric properties of substituents on the aryl ring have a dramatic effect on the rate of protodeboronation. A comprehensive study of substituent effects revealed a distinct "V-shaped" Hammett plot, indicating a change in the protodeboronation mechanism based on the electronic nature of the aryl group. nih.govacs.org

Regime I (Electron-Donating to Moderately Electron-Withdrawing Groups): For arylboronic acids with electron-donating or weakly electron-withdrawing substituents, the rate of base-mediated protodeboronation is generally accelerated by electron-donating groups. nih.govacs.org

Regime II (Highly Electron-Deficient Arenes): For arylboronic acids with multiple or strongly electron-withdrawing substituents, such as polyhalogenated ones, the mechanism changes. In this regime, there is a significant accumulation of negative charge at the transition state, and the reaction proceeds via a transient aryl anionoid pathway. nih.gov The rate of protodeboronation increases dramatically with increasing electron deficiency of the aryl ring. nih.govacs.org

This compound, with its three electron-withdrawing halogen substituents, falls squarely into Regime II. The presence of two fluorine atoms, one of which is ortho to the boronic acid group, and a chlorine atom makes the aryl ring exceptionally electron-deficient. This structure makes the compound highly susceptible to rapid, base-mediated protodeboronation. nih.gov The ortho fluorine also contributes an empirical correction factor that further increases its predicted reactivity in this pathway. acs.org Steric effects can also play a role; bulky ortho groups can hinder the interaction of the boronic acid with other molecules, which can either stabilize or destabilize it depending on the specific reaction. acs.org

| Substituent Type on Aryl Ring | Effect on Protodeboronation Rate (Base-Mediated) | Governing Mechanism |

|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Accelerates | Regime I |

| Weakly Electron-Withdrawing (e.g., -Cl) | Variable / Slower than EDGs | Regime I |

| Strongly Electron-Withdrawing (e.g., -CF₃, multiple halogens) | Strongly Accelerates | Regime II (Aryl Anionoid Pathway) |

Role of Diol-Esterification in Stability Modulation of Boronic Acid Derivatives

To mitigate the instability of boronic acids, particularly their propensity for protodeboronation and formation of anhydrides (boroxines), they are often converted into more stable boronic esters. digitellinc.com This is achieved by reacting the boronic acid with a diol, such as pinacol (B44631), to form a cyclic ester.

The formation of a boronate ester protects the boronic acid group and can significantly enhance its stability under various reaction and purification conditions. digitellinc.comoup.com Key factors influencing the stability of these esters include:

Steric Hindrance: Bulky diols can create steric hindrance around the boron atom, which can increase the hydrolytic stability of the ester. oup.com For example, esters derived from 3,4-diethyl-hexane-3,4-diol (Epin) show enhanced stability. digitellinc.com

Ring Size: The stability and reactivity of the ester are affected by the ring size formed by the diol. Esters derived from 1,2-diols (forming five-membered rings) have different properties than those from 1,3-diols (forming six-membered rings). nih.gov Interestingly, some studies have found that six-membered ring esters can lead to faster protodeboronation than the parent boronic acid. acs.org

Reversibility: The stability of the ester bond is crucial. While high stability is desirable for purification and storage, the ester must be able to hydrolyze back to the free boronic acid (or be reactive enough itself) under the conditions of the desired reaction (e.g., Suzuki-Miyaura coupling). digitellinc.com

The stability constants for the formation of boronic acid diol esters are influenced by the pKa of both the boronic acid and the diol, as well as steric and electronic effects. acs.orgnih.gov For an electron-deficient compound like this compound, conversion to a pinacol ester (Bpin) or another suitable boronic ester is a common strategy to improve its handling and stability, preventing premature decomposition before its use in a synthetic step.

Reaction Kinetics of this compound Transformations

While specific kinetic data for the transformations of this compound are not extensively documented in publicly available literature, its kinetic behavior can be reliably inferred from studies on structurally analogous compounds. The primary transformation of concern regarding stability is protodeboronation.

Kinetic studies (pH-rate profiles) have been performed on a wide range of arylboronic acids, revealing half-lives that span from seconds to weeks depending on the structure and pH. ed.ac.uk For highly electron-deficient arylboronic acids, the rate of base-mediated protodeboronation is extremely rapid.

For example, the following data for related fluorinated arylboronic acids illustrate the profound effect of electron-withdrawing substituents on reaction kinetics:

| Arylboronic Acid | Conditions | Observed Half-life (t₁/₂) | Reference |

|---|---|---|---|

| 2,6-Difluorophenylboronic acid | pH-log kobs profile | ~5 seconds (for boronate) | nih.gov |

| Pentafluorophenylboronic acid | pH-log kobs profile | 2.6 milliseconds (for boronate) | nih.gov |

| 2-Pyridylboronic acid | pH 7, 70 °C | ~25-50 seconds | ed.ac.ukacs.org |

| 3-Thienylboronic acid | Relatively stable | Slow | ed.ac.uk |

Based on these data, this compound is expected to exhibit very fast protodeboronation kinetics under basic conditions. Its electronic deficiency is comparable to, or greater than, that of 2,6-difluorophenylboronic acid. Therefore, its half-life under basic aqueous conditions is likely to be on the order of seconds or less, making its use in reactions requiring a base a significant challenge that often necessitates in-situ generation or the use of highly stabilized ester derivatives.

Mechanistic Studies of Metal-Catalyzed Reactions Involving Arylboronic Acids

The primary utility of arylboronic acids like this compound is in metal-catalyzed cross-coupling reactions, most famously the Suzuki-Miyaura reaction. rsc.org The generally accepted catalytic cycle for this palladium-catalyzed reaction involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with an organic halide (Ar'-X) to form a Pd(II) intermediate, [Ar'-Pd-X].

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid, ArB(OH)₂, to form the more nucleophilic boronate, [ArB(OH)₃]⁻. This boronate then transfers its aryl group to the [Ar'-Pd-X] complex, displacing the halide and forming a diorganopalladium(II) intermediate, [Ar'-Pd-Ar], and releasing boric acid. nih.govrsc.org The structure of the boronic ester and the nature of the palladium complex can significantly influence the rate and mechanism of transmetalation. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

For this compound, the highly electron-deficient nature of the aryl ring influences the transmetalation step. While the formation of the boronate is crucial, the electronic properties of the aryl group itself can affect the kinetics of its transfer to the palladium center.

Furthermore, other metals can catalyze reactions of arylboronic acids. Copper-catalyzed reactions, for example, are known for processes like halodeboronation. researchgate.netacs.orgacs.org Mechanistic studies have shown that some reactions previously thought to be "copper-catalyzed" actually proceed via a general base-catalyzed ipso-substitution pathway, where the base (e.g., KOAc) is the true promoter, and copper is not required. researchgate.netacs.orgacs.org This is particularly relevant for electron-deficient boronic acids which are susceptible to such ipso-substitutions.

Transmetalation Processes in Cross-Coupling Reactions

Transmetalation is a critical step in the catalytic cycle of cross-coupling reactions like the Suzuki-Miyaura coupling, involving the transfer of the organic group from the boron atom to the transition metal center (e.g., palladium or nickel). rsc.orgresearchgate.net The mechanism of this process for arylboronic acids has been the subject of extensive investigation, revealing complex pathways influenced by the base, solvent, and ligands. rsc.orgchembites.org

For this compound, its electron-deficient character is a defining feature. Studies on similar electron-poor arylboronic acids, such as 2,4-difluorophenylboronic acid, have shown that they can undergo transmetalation more readily than electron-neutral or electron-rich arylboronic acids in certain catalytic systems. nih.gov This enhanced reactivity is attributed to the increased Lewis acidity of the boron atom, which facilitates the formation of the necessary intermediates for aryl transfer.

Two primary mechanistic pathways are generally considered for the base-assisted transmetalation in Suzuki-Miyaura reactions:

The Boronate Pathway: The base (e.g., hydroxide) attacks the boronic acid to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. This activated boronate then reacts with the palladium(II) halide complex (LₙPd(Ar')X) to transfer the aryl group. chembites.org

The Pd-OH Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) complex (LₙPd(Ar')OH). This complex is more reactive towards the neutral boronic acid, facilitating the transmetalation step. chembites.org

Research by the Hartwig group has provided evidence that for typical boronic acids, the pathway involving a Pd-OH intermediate is both kinetically and thermodynamically competent. chembites.org However, the specific pathway that predominates can be influenced by the reaction conditions and the electronic properties of the boronic acid.

In nickel-catalyzed systems, the effect of electron-withdrawing substituents is also pronounced. Competition experiments involving 4-MeOC₆H₄Ni(II)(PCy₃)₂OTs and various arylboronic acids demonstrated that electron-poor arylboronic acids exhibit higher reactivity. nih.gov For instance, 2,4-difluorophenylboronic acid was found to be more reactive than 2-fluorophenylboronic acid, which in turn was more reactive than phenylboronic acid. nih.gov This suggests that this compound, being even more electron-deficient, would also display high reactivity in such systems.

| Reactant 1 | Reactant 2 | Catalyst System | Major Product | Implication for Reactivity | Reference |

| Phenylboronic acid | p-Tolylboronic acid | 4-MeOC₆H₄Ni(II)(PCy₃)₂OTs | Product from Phenylboronic acid | Electron-neutral reacts faster than electron-rich | nih.gov |

| Phenylboronic acid | 2-Fluorophenylboronic acid | 4-MeOC₆H₄Ni(II)(PCy₃)₂OTs | Product from 2-Fluorophenylboronic acid | Electron-poor reacts faster than electron-neutral | nih.gov |

| 2-Fluorophenylboronic acid | 2,4-Difluorophenylboronic acid | 4-MeOC₆H₄Ni(II)(PCy₃)₂OTs | Product from 2,4-Difluorophenylboronic acid | More electron-poor reacts faster | nih.gov |

This table illustrates the general principle that electron-poor arylboronic acids show enhanced reactivity in transmetalation with nickel(II) complexes, based on competition experiments with structurally related compounds.

Reductive Elimination Pathways in Catalytic Cycles

Following transmetalation, the catalytic cycle culminates in reductive elimination, where the two organic groups on the metal center are coupled to form the final product, and the metal catalyst is regenerated in its active, low-valent state (e.g., Pd(0) or Ni(0)). chembites.orgkuleuven.be This step involves the formation of a new carbon-carbon bond from a diarylmetal intermediate, such as L₂Pd(Ar)(Ar').

In the context of nickel-catalyzed reactions, the catalytic cycle also proceeds through oxidative addition, transmetalation, and reductive elimination. rsc.org A study on the nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proposed a cycle where a Ni(0) species undergoes oxidative addition into the C-F bond, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the 2-arylbenzofuran product. beilstein-journals.org While this involves C-F activation of the substrate rather than the boronic acid, it highlights a complete catalytic cycle involving a fluorinated aromatic compound. For a standard cross-coupling involving this compound, the reductive elimination step would occur from a diarylnickel(II) intermediate, LₙNi(Ar)(5-Chloro-2,4-difluorophenyl), to form the biaryl product.

General Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Description | Reactants | Products |

| 1. Oxidative Addition | The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl halide bond. | Pd(0)L₂, R-X | L₂Pd(II)(R)(X) |

| 2. Transmetalation | The aryl group from the boronic acid is transferred to the palladium center. | L₂Pd(II)(R)(X), Ar'B(OH)₂ | L₂Pd(II)(R)(Ar') |

| 3. Reductive Elimination | The two aryl groups couple, forming the product and regenerating the catalyst. | L₂Pd(II)(R)(Ar') | R-Ar', Pd(0)L₂ |

This table outlines the fundamental steps in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Alkene Insertion Mechanisms in Conjugate Additions

This compound can also participate in rhodium- or palladium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. rsc.orgorganic-chemistry.org This reaction constitutes a powerful method for forming carbon-carbon bonds, leading to β-arylated ketones, esters, or acids.

The catalytic cycle for these reactions differs from that of cross-coupling. In a typical rhodium-catalyzed mechanism, the process is believed to initiate with the transmetalation of the arylboronic acid to a Rh(I) complex. rsc.org For instance, a Rh(I)-OH or Rh(I)-alkoxide species, formed by the reaction of a Rh(I) precursor with a base, reacts with the boronic acid to generate an aryl-rhodium(I) intermediate, [LₙRh(I)-Ar].

This aryl-rhodium(I) species then undergoes migratory insertion with the activated alkene of the α,β-unsaturated carbonyl compound. The aryl group adds to the β-position of the alkene, and the rhodium atom forms a bond with the α-carbon, resulting in a rhodium enolate intermediate. The final step is typically protonolysis or hydrolysis of the rhodium-enolate bond, which liberates the β-arylated product and regenerates a catalytically active rhodium(I) species (e.g., Rh(I)-OH) that can re-enter the catalytic cycle.

Palladium(II) complexes can also catalyze the conjugate addition of arylboronic acids. organic-chemistry.org In these cases, a Pd(II) catalyst, often in the presence of a bidentate ligand like 2,2'-bipyridine, is proposed to mediate the reaction. The mechanism may involve the formation of an arylpalladium(II) species which then coordinates to the enone. Subsequent migratory insertion of the alkene into the Pd-Ar bond, followed by protonolysis, yields the final product. organic-chemistry.org The electron-deficient nature of the (5-Chloro-2,4-difluorophenyl) group can influence the rate and efficiency of these insertion and protonolysis steps.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2,4 Difluorophenyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For (5-Chloro-2,4-difluorophenyl)boronic acid, a combination of solution-state and solid-state NMR techniques offers a complete picture of its atomic arrangement and connectivity.

Solution-State NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Analysis

In solution, NMR spectroscopy provides sharp, well-resolved signals that allow for the unambiguous assignment of each atom within the molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling constants can be inferred from closely related structures, such as 4-Chloro-2-fluorophenylboronic acid and 2,4-difluorophenylboronic acid. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The carbon atom attached to the boronic acid group will also have a characteristic chemical shift. Due to the quadrupole moment of the boron nucleus, the signal for the carbon atom directly attached to boron can sometimes be broadened. rsc.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling constants (both fluorine-fluorine and fluorine-proton) are highly sensitive to the electronic environment and provide crucial data for structural confirmation. The interaction of fluorinated phenylboronic acids with other molecules can be monitored by changes in the ¹⁹F NMR spectrum. rsc.org

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound (based on analogous compounds)

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants (Hz) |

| ¹H | Aromatic H: ~7.0-8.0 | Multiplets (due to H-H and H-F coupling) |

| B(OH)₂: ~4.0-6.0 | Broad singlet | |

| ¹³C | C-B: ~120-130 | May be broad |

| C-F: ~160-170 | Doublet (large ¹JC-F) | |

| C-Cl: ~130-140 | Singlet or small couplings | |

| Other Aromatic C: ~110-140 | Doublets or triplets (due to C-F coupling) | |

| ¹⁹F | F at C-2: ~(-100) - (-120) | Doublet of doublets (due to F-F and F-H coupling) |

| F at C-4: ~(-105) - (-125) | Doublet of doublets (due to F-F and F-H coupling) |

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and concentration.

Solid-State NMR Approaches (e.g., ¹³C CP/MAS) for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. The ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is particularly useful for obtaining high-resolution spectra of solid samples. academie-sciences.fr For this compound, ¹³C CP/MAS NMR would reveal information about the number of crystallographically independent molecules in the unit cell (Z') and the presence of any polymorphism. Differences in the chemical shifts of the carbon atoms between the solid-state and solution-state spectra can indicate the effects of crystal packing and intermolecular interactions, such as hydrogen bonding. academie-sciences.frnih.gov

Vibrational Spectroscopy for Molecular Structure and Conformation Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3600-3200 | O-H stretching (boronic acid), often broad due to hydrogen bonding |

| ~1600-1450 | C=C aromatic ring stretching |

| ~1350-1300 | B-O stretching |

| ~1200-1000 | C-F stretching |

| ~800-600 | C-Cl stretching |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of the molecular structure. The symmetric stretching of the aromatic ring is typically a strong band in the Raman spectrum. Studies on similar boronic acids have demonstrated the utility of Raman spectroscopy in identifying key structural features. academie-sciences.frirug.org

X-ray Diffraction Studies of Crystalline Structures and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. dcu.ie This technique provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking.

While the crystal structure of this compound has not been publicly reported, the analysis of the closely related 2,4-difluorophenylboronic acid provides a valuable model. researchgate.net In the solid state, boronic acids typically form hydrogen-bonded dimers, where two molecules are linked through their boronic acid groups. researchgate.net The crystal packing of this compound is likely to be influenced by a combination of hydrogen bonding involving the boronic acid hydroxyl groups and halogen bonding involving the chlorine and fluorine atoms.

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is crucial as different polymorphs can exhibit distinct physical properties. X-ray powder diffraction (XRPD) is a key technique for identifying and characterizing different polymorphic forms. A thorough investigation of the crystallization conditions of this compound could potentially reveal the existence of multiple polymorphs.

Crystallographic Data for the Analogous 2,4-Difluorophenylboronic acid researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7617 (11) |

| b (Å) | 12.347 (4) |

| c (Å) | 14.620 (4) |

| β (°) | 95.450 (5) |

| Volume (ų) | 676.0 (3) |

| Z | 4 |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is an unparalleled technique for determining the exact arrangement of atoms within a crystalline solid. For the analogue, 2,4-difluorophenylboronic acid, this method reveals a molecular structure that is nearly planar. nih.gov This planarity suggests a degree of electronic delocalization or π-interaction between the dihydroxyboryl group [-B(OH)₂] and the attached aromatic ring. nih.govresearchgate.net The bond length between the boron and carbon atoms (B-C) is reported to be 1.566 (3) Å, which is notably shorter than B-C bonds in compounds with tetra-coordinate boron atoms, further supporting the existence of this π-interaction. nih.govresearchgate.net The geometry of the boronic acid group itself is characterized by B-O bond lengths of 1.338 (3) Å and 1.361 (3) Å. nih.gov

Standard procedures for such structural determination involve routine data collection and refinement methods. dcu.ie The crystal is typically mounted on a diffractometer, and data is collected, reduced, and solved using established software programs. dcu.ie

Below is a table summarizing the key crystallographic data for 2,4-difluorophenylboronic acid, which serves as a model for the title compound. nih.govresearchgate.net

| Parameter | Value | Reference |

| Chemical Formula | C₆H₅BF₂O₂ | nih.gov |

| Molecular Weight (Mr) | 157.91 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 3.7617 (11) | nih.gov |

| b (Å) | 12.347 (4) | nih.gov |

| c (Å) | 14.620 (4) | nih.gov |

| β (°) | 95.450 (5) | nih.gov |

| Volume (V) (ų) | 676.0 (3) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Temperature (K) | 293 (2) | nih.gov |

| Radiation | Mo Kα | nih.gov |

| B-C1 Bond Length (Å) | 1.566 (3) | nih.gov |

| B-O Bond Lengths (Å) | 1.338 (3), 1.361 (3) | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by intermolecular interactions. For phenylboronic acids, hydrogen bonding is a dominant force. In the crystal structure of 2,4-difluorophenylboronic acid, molecules form inversion dimers through strong O-H···O hydrogen bonds between their boronic acid groups. nih.govresearchgate.net This creates a characteristic R²₂(8) ring motif. researchgate.net

Investigation of Polymorphism and its Dependence on Crystallization Conditions

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit different physical properties. While specific studies on the polymorphism of this compound are not documented, the phenomenon is well-known for substituted phenylboronic acids. rsc.org

The formation of a particular polymorph is highly dependent on crystallization conditions such as the choice of solvent, temperature, and rate of cooling. For example, many phenylboronic acids form hydrogen-bonded dimers that then assemble into ribbons. rsc.org However, the precise way these ribbons are interconnected can vary. Some substituted boronic acids may exhibit different hydrogen bonding patterns or involve other interactions like OH–π interactions to connect the dimeric units. rsc.org In other organic molecules, different packing arrangements, such as criss-cross patterns, can lead to different polymorphs, sometimes with molecules situated on different crystallographic symmetry elements. nih.gov It is therefore plausible that this compound could exhibit polymorphism, and that different crystallization protocols could yield distinct crystal structures with potentially different properties.

Mass Spectrometry Techniques in Boronic Acid Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and structure of compounds. For boronic acids, specific MS techniques have been developed to handle their unique chemical properties.

Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) for High-Throughput Analysis

UHPLC-ESI-MS is a powerful hyphenated technique that combines the high separation efficiency of UHPLC with the sensitive detection of mass spectrometry. It is exceptionally well-suited for the high-throughput analysis of boronic acids in various samples. rsc.org A key challenge in the analysis of boronic acids is their tendency to dehydrate, forming cyclic anhydrides known as boroxines, which can complicate mass spectra. rsc.org

Developed methods successfully separate a wide range of boronic acids, including halogenated variants, on C18 columns using mobile phases such as acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297). rsc.org Optimization of MS parameters is crucial to minimize the formation of boroxines and other adducts. rsc.org Analysis is often performed in negative electrospray ionization (ESI⁻) mode, where the boronic acid is detected as the deprotonated molecular ion [M-H]⁻. scirp.org The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides high sensitivity and selectivity, allowing for trace-level quantification without the need for prior derivatization. scirp.org This approach has been validated according to ICH guidelines and demonstrates excellent linearity, recovery, and precision. rsc.orgscirp.org

| Parameter | Typical Value/Condition | Reference |

| Technique | UHPLC-ESI-MS/MS | rsc.orgscirp.org |

| Column | C18 reversed-phase | rsc.orgscirp.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative | scirp.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scirp.org |

| Common Challenge | Formation of boroxine (B1236090) (trimeric anhydride) | rsc.org |

| Benefit | High-throughput, sensitive, no derivatization needed | rsc.orgscirp.org |

| Limit of Detection | As low as 0.1 µg | rsc.org |

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) in Biosensing Applications

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is a soft ionization technique used for the analysis of small molecules (typically under 700 Da) where traditional MALDI-MS may fail due to matrix interference. wikipedia.orgbohrium.com SALDI is considered a matrix-free technique, instead using nanostructured substrates to absorb laser energy and promote analyte desorption and ionization. wikipedia.orgnih.gov

This method has significant potential for biosensing applications involving boronic acids. Boronic acids are known to form reversible covalent bonds with diols, a functional group present in saccharides and glycoproteins. This interaction is the basis for many boronic acid-based sensors. SALDI-MS can be used to detect small molecules captured on functionalized surfaces. bohrium.com Various nanomaterials, including porous silicon, titanium dioxide nanocrystals, and gold nanoshells, have been developed as SAL_DI substrates, enhancing reproducibility and detection limits. wikipedia.orgnih.govmdpi.com The untargeted analysis capability of SALDI-MS makes it a powerful tool for metabolomics and for detecting small molecules like this compound in complex biological or environmental samples. bohrium.comnih.gov

Chromatographic Methods for Boronic Acid and Ester Analysis

Chromatography is essential for both the analysis and purification of boronic acids and their corresponding esters. rsc.orgreddit.com Due to their polarity and reactivity, specialized methods are often required.

Reversed-phase high-performance liquid chromatography (RP-HPLC) and its ultra-high-performance variant (UHPLC) are common for the analytical separation of boronic acids. rsc.org As detailed in section 4.4.1, C18 columns are frequently used, providing good separation for a diverse range of boronic acids. rsc.org However, purification by standard column chromatography can be challenging; boronic acids can be highly polar, leading to poor retention on reversed-phase columns or streaking on normal-phase silica (B1680970) gel. reddit.com

A technique particularly suited to this class of compounds is boronate affinity chromatography . nih.govresearchgate.net This method leverages the unique ability of boronic acids to form reversible covalent ester bonds with compounds containing cis-diol groups, such as sugars and glycoproteins. researchgate.net The stationary phase consists of a support material to which a boronic acid ligand is immobilized. nih.gov Under alkaline conditions, the boronic acid binds to diol-containing molecules; under acidic conditions, the bond is reversed, eluting the captured molecule. researchgate.net While typically used to purify diol-containing compounds using a boronic acid ligand, the principle can be inverted to purify or separate boronic acids themselves. This specific interaction provides a powerful alternative to traditional chromatographic methods. researchgate.nettrinitybiotech.com

High-Throughput Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-throughput liquid chromatography (HPLC) is an indispensable tool for the rapid analysis of this compound, facilitating both the real-time monitoring of its synthesis and the final assessment of its purity. The prevalence of boronic acids in synthetic workflows, such as in Suzuki-Miyaura coupling reactions, necessitates robust analytical methods to ensure the quality of these critical building blocks. waters.com

In the context of reaction monitoring, HPLC allows chemists to track the consumption of starting materials and the formation of this compound. This provides valuable insights into reaction kinetics and helps determine the optimal time for reaction work-up, thereby maximizing yield and minimizing impurity formation. For purity assessment, HPLC is employed to separate the target boronic acid from any unreacted precursors, by-products, and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of aryl boronic acids would utilize a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is commonly used to ensure the efficient separation of compounds with varying polarities. waters.comrsc.org Detection is usually achieved using a UV detector, as the phenyl ring of the boronic acid is chromophoric.

For high-throughput applications, method parameters are optimized to achieve short run times without compromising resolution. This may involve using shorter columns with smaller particle sizes, higher flow rates, and faster gradient profiles. The data generated from these analyses provides a quantitative measure of the purity of this compound, which is critical for its subsequent use in pharmaceutical and materials science applications.

Below is an example of a typical HPLC method that could be adapted for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Analytical Challenges and Stability Considerations in Chromatographic Characterization

The chromatographic analysis of this compound is not without its challenges, primarily stemming from the inherent reactivity and stability of the boronic acid functional group. A significant issue is the propensity of boronic acids to undergo dehydration to form boroxines (anhydrides), particularly in non-aqueous environments or at elevated temperatures. While aqueous-based HPLC can differentiate the boronic acid from many impurities, it may not effectively separate the acid from its boroxine anhydride. researchgate.net

Another major challenge is on-column degradation. Phenylboronic acids can be susceptible to hydrolysis and other transformations under typical RP-HPLC conditions. researchgate.netingentaconnect.com For instance, the interaction with free silanol (B1196071) groups on the silica-based stationary phase can catalyze degradation. researchgate.net The choice of stationary phase is therefore critical, with studies showing that columns with low residual silanol activity can minimize on-column hydrolysis. ingentaconnect.comresearchgate.net

Furthermore, the composition of the mobile phase, including pH and the presence of additives, can significantly impact the stability and retention of boronic acids. While acidic conditions are often used in RP-HPLC, some boronic acids may exhibit better stability and peak shape under basic conditions. nih.gov However, alkaline mobile phases can lead to the degradation of other labile compounds in the sample mixture. mdpi.com The selection of an appropriate sample diluent is also crucial; aprotic solvents like acetonitrile are often preferred over protic solvents such as methanol to prevent pre-injection degradation. ingentaconnect.comresearchgate.net

The polarity of boronic acids can also present a challenge in reversed-phase chromatography, as they may be poorly retained. researchgate.net To overcome this, hydrophilic interaction liquid chromatography (HILIC) has been explored as an alternative separation mode for a wide range of boronate esters and their corresponding acids. researchgate.net For particularly challenging separations or to enhance detection selectivity, post-column derivatization techniques have been developed. For example, reaction with reagents like alizarin (B75676) can form fluorescent complexes with boronic acids, allowing for highly sensitive and selective detection. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

Computational Chemistry Approaches to 5 Chloro 2,4 Difluorophenyl Boronic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules. tandfonline.com By approximating the electron density of a system, DFT methods can accurately predict a range of molecular properties, offering a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis of the Compound

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For phenylboronic acids, a key conformational feature is the orientation of the boronic acid group [-B(OH)2] relative to the phenyl ring. The planarity of the molecule is often a point of interest, as it can indicate electronic delocalization between the boronic acid group and the aromatic system. nih.gov

In a study of 2,4-difluorophenylboronic acid, the molecular structure was found to be essentially planar, suggesting electronic delocalization. nih.gov The B-C bond length was determined to be 1.566 (3) Å, which is shorter than typical B-C single bonds, further supporting the idea of π-interaction between the dihydroxyboryl group and the aromatic ring. nih.gov For (5-Chloro-2,4-difluorophenyl)boronic acid, it is expected that the molecule would also adopt a largely planar conformation to maximize electronic conjugation. The presence of the chlorine and fluorine atoms would influence the bond lengths and angles within the phenyl ring due to their electronic and steric effects.

Conformational analysis of boronic acids also involves the orientation of the hydroxyl groups. These can exist in different arrangements, and DFT calculations can determine the relative energies of these conformers.

Table 1: Representative Calculated Geometric Parameters for Phenylboronic Acid Analogs

| Parameter | 2,4-Difluorophenylboronic acid nih.gov | 3-Chlorophenylboronic acid tandfonline.com |

| B-C Bond Length (Å) | 1.566 (3) | ~1.56 |

| C-Cl Bond Length (Å) | N/A | ~1.74 |

| C-F Bond Lengths (Å) | ~1.35 | N/A |

| O-B-O Angle (°) | ~118 | ~118 |

| C-B-O Angles (°) | ~121, ~120 | ~121, ~120 |

Note: The values for 3-chlorophenylboronic acid are estimated based on typical bond lengths from computational studies. The data for 2,4-difluorophenylboronic acid is from X-ray crystallography and is expected to be very similar to DFT calculated values.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) and Raman spectrum. The calculated vibrational wavenumbers can be compared with experimental data to validate the computational model.

Potential Energy Distribution (PED) analysis is a crucial tool for assigning the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. For substituted phenylboronic acids, characteristic vibrations include the O-H stretching of the boronic acid group, B-O and B-C stretching, and various phenyl ring modes.

A study on 3-chlorophenylboronic acid provides a detailed vibrational analysis using DFT calculations. tandfonline.com The experimental and theoretical vibrational spectra were in good agreement, allowing for a confident assignment of the observed bands. For this compound, similar vibrational modes would be expected, with additional contributions from the C-F stretching and bending vibrations. The positions of these bands would be influenced by the electronic effects of the chloro and fluoro substituents.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for Phenylboronic Acid Analogs

| Vibrational Mode | 3-Chlorophenylboronic acid (Calculated) tandfonline.com |

| O-H Stretch | ~3600-3700 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C=C Stretch (Aromatic) | ~1400-1600 |

| B-O Stretch | ~1300-1400 |

| C-Cl Stretch | ~600-800 |

| C-F Stretch | N/A |

Note: These are representative frequency ranges. The exact values depend on the specific computational method and basis set used. For this compound, C-F stretching vibrations would be expected in the 1100-1300 cm⁻¹ range.

NMR Chemical Shift Predictions using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational technique for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental NMR spectra. This is particularly useful for confirming molecular structures and understanding the electronic environment of the nuclei.

For phenylboronic acids, ¹H, ¹³C, and ¹¹B NMR are the most common techniques. A study on 3-fluorophenylboronic acid demonstrated good agreement between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.gov The chemical shifts are sensitive to the electron-withdrawing or electron-donating nature of the substituents on the phenyl ring.

For this compound, the ¹H NMR spectrum would show signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the adjacent chloro and fluoro substituents. The ¹³C NMR spectrum would display signals for each carbon atom, with the carbons attached to the electronegative fluorine and chlorine atoms exhibiting characteristic downfield shifts. The ¹¹B NMR chemical shift is a sensitive probe of the electronic environment of the boron atom and can provide information about its coordination state. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for a Phenylboronic Acid Analog

| Carbon Atom | 3-Fluorophenylboronic acid (Calculated) nih.gov |

| C-B | ~135 |

| C-F | ~163 |

| Other Aromatic C | ~115-130 |

Note: The chemical shifts are referenced to a standard (e.g., TMS for ¹H and ¹³C). The values can vary depending on the solvent and the computational level of theory.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, DFT can be used to map out the entire reaction pathway, identify key intermediates and transition states, and determine the energetics of each step.

Transition State Characterization and Reaction Energy Pathways

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and its mechanism has been extensively studied using computational methods. nih.govrsc.org The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.

DFT calculations can locate the transition state for each of these steps, which represents the energy maximum along the reaction coordinate. The energy of the transition state determines the activation energy of the step, providing insights into the reaction kinetics. By calculating the energies of all intermediates and transition states, a complete reaction energy profile can be constructed.

For a reaction involving this compound, the electronic properties of the substituents would influence the energetics of the catalytic cycle. The electron-withdrawing nature of the chlorine and fluorine atoms could affect the rate of transmetalation, which is often the rate-determining step.

Table 4: Representative Energy Barriers (kcal/mol) for Key Steps in a Model Suzuki-Miyaura Reaction

| Reaction Step | Example Energy Barrier (Calculated) |

| Oxidative Addition | ~10-15 |

| Transmetalation | ~15-25 |

| Reductive Elimination | ~5-10 |

Note: These are illustrative values from a model system and can vary significantly depending on the specific reactants, catalyst, and solvent.

Solvent Effects on Reaction Mechanisms: Implicit and Explicit Solvent Models

Solvents can have a profound impact on reaction rates and mechanisms. heia-fr.chresearchgate.netresearchgate.net Computational chemistry can account for solvent effects using two main approaches: implicit and explicit solvent models.

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

In the context of the Suzuki-Miyaura reaction, the choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and rate. heia-fr.ch For a polar molecule like this compound, solvent effects are expected to be significant. Computational studies can help in selecting the optimal solvent for a particular transformation by predicting how different solvents will affect the reaction energetics.

Computation of Kinetic Isotope Effects (KIEs) and Activation Parameters

The investigation of reaction mechanisms involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, can be significantly enhanced through the computation of Kinetic Isotope Effects (KIEs) and activation parameters. While specific computational studies on KIEs for reactions directly involving this compound are not extensively documented, the principles can be understood from studies on analogous systems.

KIEs are determined by comparing the reaction rates of molecules with different isotopes at a particular atomic position. These effects are particularly useful for identifying the rate-determining step of a reaction. For instance, in the context of the Suzuki-Miyaura reaction, experimental and theoretical ¹³C KIEs have been used to elucidate the mechanism of the palladium-catalyzed reaction of aryl halides with aryl boronic acids. nih.gov Such studies have revealed that for aryl iodides, the binding of the iodoarene to the palladium complex is the first irreversible step, while for aryl bromides, oxidative addition is the first irreversible step. nih.gov

The computation of activation parameters, such as the activation energy (ΔG‡), is crucial for understanding the kinetics of a reaction. Density Functional Theory (DFT) is a common method used to calculate the energy profile of a reaction pathway, including the transition states. For example, in the study of boronic ester exchange reactions, DFT calculations have shown two possible mechanistic pathways: a metathesis pathway and a nucleophile-mediated pathway, with the latter exhibiting a significantly lower activation barrier in the presence of a nucleophile like water or methanol (B129727). rsc.org

A hypothetical study on the Suzuki-Miyaura coupling of this compound could involve the following computational steps:

Model System Setup: Define the reactants, catalyst (e.g., a palladium complex), and solvent environment.

Reaction Pathway Mapping: Use DFT to map the potential energy surface for the key steps: oxidative addition, transmetalation, and reductive elimination.

Transition State (TS) Search: Locate the transition state structures for each elementary step.

Frequency Calculation: Perform frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

KIE Calculation: Calculate the KIEs by substituting specific atoms with their isotopes (e.g., ¹²C with ¹³C) and recalculating the vibrational frequencies.

The following table illustrates hypothetical activation energies for a reaction involving a phenylboronic acid derivative, highlighting the influence of the computational method and basis set.

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Oxidative Addition | B3LYP | 6-31G(d) | 15.2 |

| Transmetalation | M06-2X | def2-TZVP | 12.8 |

| Reductive Elimination | ωB97X-D | cc-pVTZ | 8.5 |

This table presents hypothetical data for illustrative purposes.

Intermolecular Interactions and Crystal Engineering Studies

The solid-state structure and properties of this compound are governed by a variety of intermolecular interactions. Computational methods are invaluable for analyzing these interactions and for the rational design of new crystalline materials.

Hydrogen bonding is a dominant intermolecular interaction in boronic acids. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers through their boronic acid moieties. The presence of fluorine and chlorine atoms in this compound can lead to additional, more complex hydrogen bonding networks.

A study on the crystal structure of the related compound, 2,4-difluorophenylboronic acid, revealed the formation of inversion dimers linked by two O—H⋯O hydrogen bonds. nih.govresearchgate.net Furthermore, the fluorine atoms participate in both intramolecular and intermolecular O—H⋯F hydrogen bonds, leading to the formation of molecular sheets. nih.govresearchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the potential for the chlorine atom to also participate in weaker C-H...Cl interactions. The analysis of these networks is crucial for understanding the crystal packing and the resulting physicochemical properties.

Computational studies, often employing DFT with periodic boundary conditions, can be used to model and quantify the strength of these hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for characterizing bond paths and quantifying the electron density at bond critical points, providing a measure of the interaction strength.

Dispersion forces, also known as London dispersion forces, are weak intermolecular forces that arise from temporary fluctuations in electron density. For aromatic systems like this compound, π-π stacking interactions are a significant type of dispersion interaction that contributes to crystal stability. The chloro and fluoro substituents on the phenyl ring influence the electron distribution of the ring, which in turn affects the nature and strength of these stacking interactions.

Crystal engineering with boronic acids has gained significant attention due to their ability to form robust hydrogen-bonded synthons. researchgate.net this compound is a promising candidate for co-crystal formation. By co-crystallizing with other molecules (co-formers) that can act as hydrogen bond acceptors or donors, it is possible to create new crystalline materials with tailored properties.

The rational design of co-crystals can be guided by computational screening. This involves:

Synthon Analysis: Identifying reliable and predictable hydrogen bonding patterns (synthons) between the boronic acid and potential co-formers.

Lattice Energy Calculations: Computing the lattice energies of hypothetical co-crystal structures to predict their thermodynamic stability.

Polymorph Prediction: Searching for different possible crystal packing arrangements (polymorphs) of the co-crystal and ranking them based on their predicted stability.

The chloro and fluoro substituents of this compound can be exploited to direct the formation of specific intermolecular interactions, such as halogen bonds, in addition to hydrogen bonds.

Advanced Quantum Chemical Methods and Benchmarking for Boronic Acid Systems

The accuracy of computational predictions for boronic acid systems is highly dependent on the chosen quantum chemical method and basis set. While DFT is a workhorse for many applications, more advanced and computationally expensive methods are sometimes required for high accuracy, particularly for excited-state properties or complex reaction mechanisms.

Wave function-based methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results than DFT for systems where electron correlation effects are critical. However, their computational cost limits their application to smaller systems.

Benchmarking studies are crucial for validating the performance of different computational methods for a specific class of molecules. For boronic acids, a benchmarking study might involve:

Selection of a reference dataset: This could include experimental data such as bond lengths, bond angles, vibrational frequencies, and reaction energies for a set of boronic acids.

Calculation with various methods: The properties of the reference dataset are calculated using a range of DFT functionals and basis sets, as well as higher-level methods if feasible.

Error analysis: The computational results are compared to the experimental data to determine the accuracy of each method.

Such studies help in identifying the most suitable and cost-effective computational protocol for investigating larger and more complex boronic acid systems like this compound.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are powerful computational tools for predicting the reactivity of a molecule.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. nih.gov It reveals the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov For this compound, the MEP would likely show:

Negative potential: Around the oxygen atoms of the boronic acid group and potentially the fluorine and chlorine atoms due to their high electronegativity. These sites are susceptible to electrophilic attack.

Positive potential: Around the hydrogen atoms of the hydroxyl groups, making them acidic and prone to nucleophilic attack.

FMO theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity.

For this compound, FMO analysis can predict its behavior in various reactions. For example, in a Suzuki-Miyaura coupling, the HOMO of the boronic acid would be involved in the transmetalation step where it donates electrons to the palladium center. The distribution of the HOMO and LUMO over the molecule can also provide insights into the regioselectivity of reactions.

A hypothetical FMO analysis for this compound might yield the following data:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table presents hypothetical data for illustrative purposes. A detailed analysis would also involve visualizing the spatial distribution of these orbitals.

Non-Linear Optical (NLO) Property Investigations using Computational Methods

The exploration of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to potential applications in optoelectronics, including optical computing and data storage. researchgate.net Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the NLO behavior of molecules, guiding the synthesis of new materials with desirable characteristics. researchgate.netrsc.org While specific computational studies on the NLO properties of this compound are not extensively available in the reviewed literature, the established methodologies for similar organic and organoboron compounds provide a clear framework for how such an investigation would be conducted.

Theoretical investigations into the NLO properties of a molecule like this compound would typically commence with the optimization of its molecular geometry using a selected DFT functional, such as B3LYP or CAM-B3LYP, combined with an appropriate basis set like 6-311++G(d,p). nih.govmdpi.com The choice of functional is crucial, as some are specifically parameterized to better handle long-range interactions and charge-transfer excitations, which are often key to NLO responses. researchgate.net

The primary NLO properties of interest are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). diva-portal.org These properties quantify the response of a molecule's electron cloud to an external electric field. aip.org

Linear Polarizability (α): This tensor quantity describes the linear response of the molecular dipole moment to an external electric field, essentially how easily the electron cloud is distorted.

First-Order Hyperpolarizability (β): This is the key parameter for second-order NLO phenomena like second-harmonic generation (SHG). mdpi.com It measures the non-linear response of the molecule to the electric field. Materials with large β values are sought after for NLO applications. researchgate.net

Computational models, such as those implemented in software packages like Gaussian, can calculate the static (at zero frequency) and dynamic (frequency-dependent) values for these properties. mdpi.com For instance, time-dependent DFT (TD-DFT) is employed to calculate dynamic hyperpolarizabilities at specific incident light frequencies, which is crucial for comparing theoretical predictions with experimental results from techniques like Hyper-Rayleigh Scattering (HRS). aip.orgmdpi.com

The investigation would also likely involve Frontier Molecular Orbital (FMO) analysis. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates that the electrons can be more easily excited to higher energy states. nih.gov

While no specific research data for this compound is present in the provided sources, a hypothetical output from such a DFT calculation is presented below for illustrative purposes. The values are compared to urea, a standard reference material in NLO studies. mdpi.comjournaleras.com

Table 1: Illustrative NLO Properties of this compound (Hypothetical Data)

This table is a hypothetical representation of data that would be generated from a DFT/B3LYP/6-311++G(d,p) calculation. The values are not based on actual experimental or computational results.

| Parameter | This compound (Hypothetical) | Urea (Reference) |

| Dipole Moment (μ) | ||

| μ_x (Debye) | 1.5 | 1.37 |

| μ_y (Debye) | -2.0 | 0.00 |

| μ_z (Debye) | 0.5 | 0.00 |

| μ_total (Debye) | 2.55 | 1.37 |

| Polarizability (α) | ||

| α_xx (esu) | 120.5 x 10⁻²⁴ | 3.83 x 10⁻²⁴ |

| α_yy (esu) | 95.2 x 10⁻²⁴ | 2.93 x 10⁻²⁴ |

| α_zz (esu) | 45.8 x 10⁻²⁴ | 1.57 x 10⁻²⁴ |

| α_total (esu) | 87.17 x 10⁻²⁴ | 2.78 x 10⁻²⁴ |

| First-Order Hyperpolarizability (β) | ||

| β_xxx (esu) | 350.0 x 10⁻³¹ | - |

| β_xyy (esu) | -50.2 x 10⁻³¹ | - |

| β_xxy (esu) | 80.5 x 10⁻³¹ | - |

| β_yyy (esu) | -210.0 x 10⁻³¹ | - |

| β_zzz (esu) | 25.7 x 10⁻³¹ | - |

| β_total (esu) | 415.5 x 10⁻³¹ | 0.37 x 10⁻³⁰ |

The magnitude of the calculated first-order hyperpolarizability (β_total) is of particular importance. A value significantly larger than that of the reference material, urea, would suggest that this compound could be a promising candidate for NLO applications. journaleras.com The presence of electron-withdrawing groups (chlorine and fluorine atoms) and the boronic acid moiety on the phenyl ring would be expected to significantly influence the molecule's electronic properties and, consequently, its NLO response. nih.gov

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of electron-withdrawing fluorine and chlorine atoms on the phenyl ring makes this compound a key intermediate in the synthesis of highly functionalized organic compounds. researchgate.netnbinno.com Fluorinated aromatic compounds are of great interest in medicinal chemistry and materials science. nbinno.com The fluorine atoms can enhance properties such as binding affinity, lipophilicity, and metabolic stability in drug candidates, while in materials, they can influence electronic properties, thermal stability, and solubility. nbinno.comresearchgate.net

This boronic acid serves as a precursor for introducing the 5-chloro-2,4-difluorophenyl moiety into larger, more complex molecular architectures. nbinno.com Its utility is most prominently demonstrated in carbon-carbon bond-forming reactions, which allow for the precise and efficient construction of intricate molecular skeletons. researchgate.net The presence of the boronic acid group facilitates its participation in a wide range of cross-coupling reactions, making it an indispensable tool for synthetic chemists aiming to create novel compounds with tailored properties.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds. nih.govlibretexts.org This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate is central to the application of this compound. nih.govtcichemicals.com The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the relatively low toxicity of its boron-containing byproducts. nih.gov

The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

Strategies for Coupling Electron-Poor Fluorinated Arylboronic Acids

This compound is considered an electron-poor arylboronic acid due to the strong electron-withdrawing nature of its halogen substituents. nih.govresearchgate.net Such compounds present specific challenges in Suzuki-Miyaura couplings. A primary issue is their susceptibility to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under the basic conditions required for the coupling. nih.gov

Several strategies have been developed to overcome these challenges and achieve efficient coupling:

Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a potassium aryltrifluoroborate or a pinacol (B44631) boronic ester, can mitigate protodeboronation. nih.govnih.govyonedalabs.com These derivatives often exhibit enhanced stability and can release the boronic acid in situ under the reaction conditions. nih.gov

Employing Highly Active Catalysts: The development of robust catalyst systems is crucial. This includes the use of highly active palladium precatalysts or alternative metals like nickel, which can be effective for coupling challenging substrates. nih.gov

Reaction with More Reactive Partners: Pairing the electron-poor boronic acid with more reactive coupling partners, such as aryl iodides or bromides, can favor the desired cross-coupling pathway over decomposition. nih.gov

Catalytic Systems and Ligand Effects in Palladium-Catalyzed Couplings

The success of a Suzuki-Miyaura coupling, especially with challenging substrates like electron-poor boronic acids, is highly dependent on the catalytic system. This system comprises a palladium source and, critically, a supporting ligand.